molecular formula C17H17ClN2O2 B5865164 N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Cat. No. B5865164
M. Wt: 316.8 g/mol
InChI Key: DZIAGMBGGAMYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as ML297, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. ML297 has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide works by inhibiting the activity of a protein called TRPC4, which is involved in various cellular processes, including calcium signaling, cell growth, and migration. By inhibiting TRPC4, this compound can prevent the growth and spread of cancer cells and reduce inflammation in the brain, which can improve the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce inflammation in the brain, and improve cardiovascular function. This compound can also improve cognitive function and reduce the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity. However, this compound has some limitations, including poor solubility in water and low bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of research is to optimize the synthesis method to improve the yield and purity of the compound. Another area of research is to develop more potent and selective inhibitors of TRPC4 that can be used in the treatment of various diseases. Additionally, further studies are needed to investigate the efficacy of this compound in vivo and its potential for use in clinical trials.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-chloroaniline with a series of reagents, including butyllithium, triethylorthoformate, and diethyl oxalate. The final step involves the reaction of the intermediate product with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to form this compound.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anticancer properties and can inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use in the treatment of neurological disorders, including Parkinson's disease and Alzheimer's disease. In addition, this compound has been shown to have cardiovascular protective effects and can reduce the risk of heart disease.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-22-16-7-6-14(18)10-15(16)19-17(21)20-9-8-12-4-2-3-5-13(12)11-20/h2-7,10H,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIAGMBGGAMYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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